2-Chloro-6-methoxy-4-methylquinoline

Description

Properties

IUPAC Name |

2-chloro-6-methoxy-4-methylquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO/c1-7-5-11(12)13-10-4-3-8(14-2)6-9(7)10/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXGIQWGIRMJJDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=C(C=C2)OC)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10279649 |

Source

|

| Record name | 2-Chloro-6-methoxy-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10279649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6340-55-2 |

Source

|

| Record name | 6340-55-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51245 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6340-55-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13577 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-6-methoxy-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10279649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-methyl-6-(methyloxy)quinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-6-methoxy-4-methylquinoline (CAS: 6340-55-2): A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-6-methoxy-4-methylquinoline, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical properties, synthesis, and its crucial role as a building block in the development of therapeutic agents, with a particular focus on the antimalarial drug Tafenoquine. Furthermore, it explores the broader context of the quinoline scaffold's interaction with key biological pathways, such as the PI3K/Akt/mTOR signaling cascade, a critical target in oncology.

Core Compound Properties

This compound is a substituted quinoline derivative. While extensive experimental data on its physicochemical properties are not consistently available in the public domain, the following table summarizes its key identifiers and computed properties.

| Property | Value | Source |

| CAS Number | 6340-55-2 | [1] |

| Molecular Formula | C₁₁H₁₀ClNO | [1] |

| Molecular Weight | 207.66 g/mol | [1] |

| InChI Key | VXGIQWGIRMJJDC-UHFFFAOYSA-N | [1] |

| SMILES | ClC1=NC2=C(C(C)=C1)C=C(OC)C=C2 | [1] |

| Form | Solid | [1] |

| Melting Point | Not available | [2] |

| Boiling Point | Not available | [2] |

| Density | Not available | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound is a critical step in the production of more complex molecules. The most direct method involves the chlorination of the corresponding quinolinone precursor.

Synthesis of 6-methoxy-4-methylquinolin-2(1H)-one (Precursor)

The precursor, 6-methoxy-4-methylquinolin-2(1H)-one, can be synthesized via a cyclization reaction.

Experimental Protocol:

-

A mixture of 4-methoxyaniline and ethyl acetoacetate is heated in refluxing xylene with triethanolamine as a catalyst to form the corresponding acetoacetanilide.

-

The resulting acetoacetanilide is then cyclized using hot triethanolamine and sulfuric acid to yield 6-methoxy-4-methylquinolin-2(1H)-one.

Synthesis of this compound

Experimental Protocol:

-

6-methoxy-4-methylquinolin-2(1H)-one is treated with refluxing phosphorus oxychloride (POCl₃).

-

The reaction mixture is heated to reflux for a sufficient period to ensure complete conversion.

-

Upon completion, the excess POCl₃ is carefully removed, typically by distillation under reduced pressure.

-

The residue is then worked up, which may involve pouring it onto ice and neutralizing with a base, followed by extraction with an organic solvent.

-

The crude product is then purified, for example, by recrystallization or column chromatography, to yield pure this compound.

The following diagram illustrates the synthetic workflow from the precursor to the final product.

Caption: Synthetic pathway to this compound.

Role in Drug Development: Intermediate for Tafenoquine

This compound is a pivotal intermediate in the synthesis of Tafenoquine, an 8-aminoquinoline antimalarial drug. Tafenoquine is used for the radical cure of Plasmodium vivax malaria. The synthesis of Tafenoquine from this intermediate involves several subsequent steps, including the introduction of a substituent at the 5-position and the eventual coupling with the side chain.

The following diagram outlines the initial steps in the conversion of this compound towards a Tafenoquine precursor.

Caption: Initial synthetic steps from the core compound to a Tafenoquine precursor.

Quinoline Derivatives and the PI3K/Akt/mTOR Signaling Pathway

The quinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Derivatives of quinoline have been extensively investigated as inhibitors of various protein kinases, including those in the PI3K/Akt/mTOR signaling pathway. This pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.

The development of quinoline-based inhibitors targeting the PI3K/Akt/mTOR pathway is an active area of research. These inhibitors typically function by competing with ATP for the binding site in the kinase domain of these enzymes.

The following diagram provides a simplified representation of the PI3K/Akt/mTOR signaling pathway and indicates where quinoline-based inhibitors can exert their effects.

References

Technical Guide: Physicochemical Characterization of 2-Chloro-6-methoxy-4-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

December 29, 2025

Introduction

Quinoline and its derivatives are of significant interest in medicinal and agricultural chemistry due to their wide range of biological activities.[1] The specific compound, 2-Chloro-6-methoxy-4-methylquinoline, is a substituted quinoline that holds potential for further investigation and development. This technical guide provides a comprehensive overview of the known identifiers for this compound and outlines the detailed experimental protocols necessary for a thorough determination of its core physical and spectroscopic properties. While specific experimental data for this compound is not widely published, this guide serves as a foundational document for researchers undertaking its synthesis and characterization.

Core Properties of this compound

Limited specific experimental data for the physical properties of this compound is available in public literature. However, key identifiers and some predicted data have been compiled from various chemical supplier databases. The compound is generally described as a solid.[2]

Table 1: Identifiers and Basic Properties of this compound

| Property | Value | Source |

| CAS Number | 6340-55-2 | [2] |

| Molecular Formula | C₁₁H₁₀ClNO | [2] |

| Molecular Weight | 207.66 g/mol | [2] |

| Physical Form | Solid | [2] |

| Purity | ≥ 96.0% | [3] |

| InChI Key | VXGIQWGIRMJJDC-UHFFFAOYSA-N | [2] |

Table 2: Predicted Physical Properties of this compound

| Property | Predicted Value | Source |

| Boiling Point | 333.4 ± 37.0 °C at 760 mmHg | [4] |

| Density | 1.2 ± 0.1 g/cm³ | [4] |

| Flash Point | 155.4 ± 26.5 °C | [4] |

| Refractive Index | 1.610 | [4] |

Note: The data in Table 2 are computational predictions and have not been experimentally verified.

Experimental Protocols for Physicochemical Characterization

To fully characterize this compound, a series of standard experimental procedures must be conducted. The following sections detail the methodologies for determining its melting point, solubility, and spectroscopic profile.

Melting Point Determination

The melting point is a critical physical property for identifying a compound and assessing its purity. A pure crystalline solid typically exhibits a sharp melting point range of 0.5-1.0°C.

Methodology: Capillary Method

-

Sample Preparation: A small amount of dry this compound is finely crushed into a powder.[5]

-

Capillary Tube Loading: One end of a capillary tube is sealed using a flame. The open end of the tube is then pressed into the powdered sample. The tube is tapped gently to pack the solid into the sealed end to a height of 1-3 mm.[6][7]

-

Apparatus Setup: The loaded capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Mel-Temp apparatus or a Thiele tube filled with mineral oil).[7]

-

Measurement: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.[6] The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point range is reported as T1-T2.[5] For an initial, rapid determination to find an approximate melting point, a faster heating rate can be used, followed by a more careful measurement.

Solubility Profile Determination

Understanding the solubility of a compound is essential for its purification, formulation, and biological testing. A systematic approach is used to classify the compound based on its solubility in a range of solvents.

Methodology: Systematic Solubility Testing

-

General Procedure: Approximately 10-25 mg of the solid compound is placed in a small test tube.[8][9] About 0.5-0.75 mL of the solvent is added in portions, and the tube is shaken vigorously after each addition.[9][10] The compound is classified as "soluble" if it forms a homogeneous solution or "insoluble" if a separate phase remains.[8]

-

Solvent Sequence:

-

Water: If the compound is soluble in water, its pH is tested with litmus or pH paper to determine if it is acidic, basic, or neutral.[8][10]

-

5% Sodium Hydroxide (NaOH): If insoluble in water, its solubility in 5% NaOH is tested. Solubility indicates the presence of an acidic functional group.[10][11]

-

5% Sodium Bicarbonate (NaHCO₃): If soluble in 5% NaOH, its solubility in 5% NaHCO₃ is tested to differentiate between strong and weak acids.[9]

-

5% Hydrochloric Acid (HCl): If insoluble in water and 5% NaOH, its solubility in 5% HCl is determined. Solubility suggests the presence of a basic functional group, such as the nitrogen in the quinoline ring.[10][11]

-

Concentrated Sulfuric Acid (H₂SO₄): For compounds insoluble in the above aqueous solutions, solubility in cold, concentrated H₂SO₄ is tested. Solubility in this strong acid can indicate the presence of neutral compounds containing oxygen, nitrogen, or sulfur, or compounds with double or triple bonds.[10][11]

-

Spectroscopic Characterization Protocols

Spectroscopic analysis is indispensable for elucidating the molecular structure of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Methodology: ¹H and ¹³C NMR

-

Sample Preparation: For a ¹H NMR spectrum, 5-25 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[12] For a ¹³C NMR spectrum, a more concentrated solution (50-100 mg) is typically required due to the lower natural abundance and sensitivity of the ¹³C isotope.[12] The solution must be free of any solid particles, which can be ensured by filtering it through a small plug of glass wool in a Pasteur pipette.

-

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is then set to "lock" onto the deuterium signal of the solvent, and the magnetic field is "shimmed" to achieve the best possible homogeneity and resolution.[13]

-

Data Acquisition: The ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, the chemical shift, splitting pattern (multiplicity), and integration of each signal are analyzed to determine the electronic environment, number of neighboring protons, and the relative number of protons for each signal, respectively.[14] For ¹³C NMR, the chemical shift of each signal indicates the type of carbon atom. Further experiments like DEPT can be used to distinguish between CH₃, CH₂, CH, and quaternary carbons.[15]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Methodology: Attenuated Total Reflectance (ATR) or Thin Solid Film

-

ATR Method (for solids):

-

A background spectrum of the clean ATR crystal is collected.[16]

-

A small amount of the powdered solid is placed on the ATR crystal, ensuring it is completely covered.[16]

-

A pressure clamp is applied to ensure good contact between the sample and the crystal.[16]

-

The sample spectrum is collected. The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.[16]

-

-

Thin Solid Film Method:

-

A small amount (around 50 mg) of the solid is dissolved in a few drops of a volatile solvent like methylene chloride.[17]

-

A drop of this solution is placed on a salt plate (e.g., KBr or NaCl).[17]

-

The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[17]

-

The plate is placed in the sample holder of the FTIR spectrometer, and the spectrum is obtained.[17]

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound.

Methodology: Electron Ionization (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For non-volatile solids, a direct insertion probe is often used.[18]

-

Ionization: In the ion source, the sample is vaporized and bombarded with a high-energy beam of electrons. This process ejects an electron from the molecule, creating a positively charged molecular ion (M⁺·).[19]

-

Fragmentation: The high energy of the ionization process often causes the molecular ion to break apart into smaller, charged fragments.[18]

-

Mass Analysis: The ions (both the molecular ion and the fragments) are accelerated into a mass analyzer (e.g., a magnetic sector or a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.[19]

-

Detection: A detector records the abundance of each ion at a specific m/z value. The resulting mass spectrum is a plot of relative intensity versus m/z. The peak with the highest m/z value typically corresponds to the molecular ion, which provides the molecular weight of the compound. The presence of a chlorine atom can be identified by an M+2 peak with an intensity of about one-third that of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.[20]

Workflow and Data Integration

The characterization of a compound like this compound is a systematic process. The data from each experimental technique is integrated to build a complete profile of the compound's physical properties and confirm its chemical structure.

References

- 1. iosrjournals.org [iosrjournals.org]

- 2. 2-Chloro-6-methoxy-4-methyl-quinoline | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | CAS 6340-55-2 | Sun-shinechem [sun-shinechem.com]

- 4. echemi.com [echemi.com]

- 5. byjus.com [byjus.com]

- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. m.youtube.com [m.youtube.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. www1.udel.edu [www1.udel.edu]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. books.rsc.org [books.rsc.org]

- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 15. mdpi.com [mdpi.com]

- 16. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Mass Spectrometry [www2.chemistry.msu.edu]

- 20. sydney.edu.au [sydney.edu.au]

Technical Guide: Physicochemical Properties of 2-Chloro-6-methoxy-4-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This document provides core physicochemical data for 2-Chloro-6-methoxy-4-methylquinoline, a quinoline derivative of interest in synthetic chemistry and potential drug discovery pipelines. The information is presented for rapid reference and integration into research workflows.

Core Molecular Data

The fundamental molecular properties of this compound have been determined and are summarized below. These values are essential for stoichiometric calculations, analytical characterization, and computational modeling.

The molecular formula of the compound is C11H10ClNO.[1] Its molecular weight is approximately 207.66 g/mol .[2] These figures are based on the isotopic composition of the constituent elements.

| Parameter | Value | Reference |

| Molecular Formula | C11H10ClNO | [1][3] |

| Molecular Weight | 207.66 g/mol | [2] |

| CAS Number | 6340-55-2 | [1][2] |

Logical Relationship of Compound Properties

The following diagram illustrates the direct relationship between the chemical compound and its primary molecular identifiers.

References

2-Chloro-6-methoxy-4-methylquinoline structure and SMILES string

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-6-methoxy-4-methylquinoline, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its chemical structure, properties, relevant synthetic methodologies, and its connection to critical signaling pathways in oncology.

Compound Identification and Structure

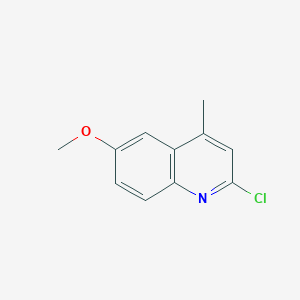

This compound is a substituted quinoline derivative. The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous therapeutic agents. The specific substitutions of a chloro group at the 2-position, a methoxy group at the 6-position, and a methyl group at the 4-position can significantly influence the molecule's physicochemical properties and biological activity.

Chemical Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₁₁H₁₀ClNO

-

SMILES String: ClC1=NC2=C(C(C)=C1)C=C(OC)C=C2[1]

The structural and physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 6340-55-2 | [1] |

| Molecular Weight | 207.66 g/mol | [1] |

| InChI Key | VXGIQWGIRMJJDC-UHFFFAOYSA-N | [1] |

| Physical Form | Solid | [1] |

| MDL Number | MFCD00087558 | [1] |

Biological Context: Targeting the PI3K/Akt/mTOR Pathway

Quinoline derivatives are extensively investigated as inhibitors of key cellular signaling pathways, particularly those implicated in cancer progression. The Phosphatidylinositol-3-Kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1]

The deregulation of the PI3K/Akt/mTOR pathway is observed in numerous tumors and drives processes essential for tumor survival and proliferation.[2] Consequently, the discovery and development of novel inhibitors targeting this pathway are a major focus of current research efforts.[2] Quinoline-based compounds have shown promise as potent mTOR inhibitors and disruptors of the PI3K-Akt-mTOR signaling cascade.[2]

Caption: The PI3K/Akt/mTOR signaling pathway is inhibited by quinoline-based compounds.

While direct quantitative biological data for this compound is not extensively available in public literature, studies on closely related analogs provide insight into its potential activity. For instance, a structurally similar indoloquinoline derivative has demonstrated significant cytotoxic effects against colorectal cancer cell lines by modulating this pathway.

| Related Compound | Cell Line | IC₅₀ (µM) |

| 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | HCT116 (Colorectal Cancer) | 0.35 |

| Caco-2 (Colorectal Cancer) | 0.54 |

Table based on data for a structurally related compound demonstrating potential biological activity for this class of molecules.[3]

Experimental Protocols

This section provides detailed experimental protocols relevant to the synthesis and biological evaluation of chloro-methoxy-quinoline derivatives.

Synthesis of a Key Quinoline Intermediate

The following protocol describes the synthesis of 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline, a key intermediate that can be further modified.[4] This multi-step synthesis involves cyclization, nitration, and chlorination starting from 4-methoxyaniline.[4]

Step 1: Cyclization to form 6-methoxy-2-methylquinolin-4-ol [5]

-

To a mixture of 4-methoxyaniline (4.0 g, 32.9 mmol) and ethyl acetoacetate (14.0 mL), add polyphosphoric acid (16.0 g) drop-wise with stirring.

-

Maintain the temperature at 170 °C for 1 hour.

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into ice water.

-

Stir the resulting mixture for 1 hour, then collect the precipitate by filtration.

-

Dry the filter cake to obtain 6-methoxy-2-methylquinolin-4-ol as a yellow solid.

Step 2: Nitration to form 6-methoxy-2-methyl-3-nitroquinolin-4-ol [5]

-

Dissolve the product from Step 1 (1.8 g, 10.5 mmol) in 100 mL of propionic acid with stirring.

-

Prepare a mixture of nitric acid (4.4 mL) and propionic acid (4.7 mL) and add it dropwise to the solution over 1 hour at room temperature.

-

Increase the temperature to 125 °C and continue the reaction for 2 hours.

-

Filter the resulting solid and wash it with a saturated sodium bicarbonate (NaHCO₃) solution at 0 °C for 1 hour.

-

Collect the solid by filtration and dry it to yield 6-methoxy-2-methyl-3-nitroquinolin-4-ol as a yellow powder.

Step 3: Chlorination to form 4-chloro-6-methoxy-2-methyl-3-nitroquinoline [5]

-

Suspend the product from Step 2 (1.2 g, 5.4 mmol) in 36.2 mL of phosphorus oxychloride (POCl₃).

-

Add 2 drops of N,N-Dimethylformamide (DMF) to the stirred solution.

-

Heat the mixture at 110 °C for 2 hours.

-

Concentrate the solution under reduced pressure to afford a yellow solid.

-

Wash the solid with a saturated NaHCO₃ solution at 0 °C for 1 hour.

-

Filter and dry the product to obtain 4-chloro-6-methoxy-2-methyl-3-nitroquinoline as a milk-white solid (85% yield).[4]

Caption: Synthesis workflow for a key chloro-methoxy-quinoline intermediate.

Western Blot Analysis of PI3K/Akt/mTOR Pathway Modulation

To assess the biological activity of a quinoline compound on the PI3K/Akt/mTOR pathway, Western Blot analysis can be employed to measure the phosphorylation status of key proteins in the cascade. The following is a general protocol adapted from a study on a related indoloquinoline.[3]

-

Cell Culture and Treatment: Plate cancer cells (e.g., HCT116) in 6-well plates and allow them to attach for 24 hours. Treat the cells with the test compound at the desired concentration (e.g., 0.4 µM) for a specified duration.

-

Cell Lysis: Harvest the treated cells and lyse them in RIPA lysis buffer containing a protease inhibitor cocktail on ice for 30 minutes.

-

Protein Quantification: Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Resolve 25 µg of total protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 2 hours at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated forms of Akt, mTOR, and other targets overnight at 4 °C.

-

Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Imaging and Analysis: After further washes, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system. Analyze protein band intensities using software like ImageJ to determine the relative levels of protein phosphorylation.

Conclusion

This compound represents a valuable scaffold for the development of targeted therapeutics, particularly for diseases driven by the hyperactivation of the PI3K/Akt/mTOR signaling pathway. The synthetic protocols provided offer a framework for the generation of this and related quinoline derivatives. Furthermore, the bioanalytical methods described are essential for characterizing the mechanism of action of these compounds at the cellular level. Further research into this and similar molecules could lead to the development of novel and effective agents for cancer and other proliferative diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. atlantis-press.com [atlantis-press.com]

- 5. researchgate.net [researchgate.net]

Spectral Data Analysis of 2-Chloro-6-methoxy-4-methylquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectral data for the compound 2-Chloro-6-methoxy-4-methylquinoline, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this guide utilizes data from structurally analogous compounds and predictive methodologies to offer a comprehensive analytical profile. It also includes detailed experimental protocols for acquiring such data and logical workflow diagrams to guide researchers.

Chemical Structure

Caption: Chemical structure of this compound.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of substituent effects on the quinoline scaffold, drawing comparisons with known data for related molecules.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~7.8 - 8.0 | d | H-8 |

| ~7.5 - 7.7 | d | H-5 |

| ~7.2 - 7.4 | dd | H-7 |

| ~7.1 | s | H-3 |

| ~3.9 | s | -OCH₃ |

| ~2.6 | s | -CH₃ |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~158 | C-6 |

| ~150 | C-2 |

| ~145 | C-8a |

| ~144 | C-4 |

| ~135 | C-8 |

| ~130 | C-4a |

| ~125 | C-5 |

| ~122 | C-7 |

| ~120 | C-3 |

| ~105 | C-5a |

| ~56 | -OCH₃ |

| ~19 | -CH₃ |

Solvent: CDCl₃

Table 3: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3050 - 3100 | Aromatic C-H stretch |

| ~2950 - 3000 | Aliphatic C-H stretch (-CH₃) |

| ~1610 - 1630 | C=N stretch (quinoline ring) |

| ~1500 - 1600 | C=C stretch (aromatic ring) |

| ~1250 | Aryl-O-CH₃ stretch (asymmetric) |

| ~1030 | Aryl-O-CH₃ stretch (symmetric) |

| ~800 - 850 | C-Cl stretch |

Sample preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 207/209 | [M]⁺/ [M+2]⁺ (Molecular ion peak with chlorine isotope pattern) |

| 192 | [M - CH₃]⁺ |

| 178 | [M - C₂H₃]⁺ |

| 162 | [M - Cl]⁺ |

Ionization mode: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Cap the tube and ensure the sample is fully dissolved by gentle vortexing.

-

-

¹H NMR Spectroscopy:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse sequence: Standard single-pulse zg30.

-

Number of scans: 16-64 (depending on sample concentration).

-

Relaxation delay (d1): 1.0 s.

-

Acquisition time: ~4 s.

-

Spectral width: -2 to 12 ppm.

-

-

-

¹³C NMR Spectroscopy:

-

Instrument: A 100 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse sequence: Proton-decoupled zgpg30.

-

Number of scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation delay (d1): 2.0 s.

-

Acquisition time: ~1-2 s.

-

Spectral width: 0 to 220 ppm.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Instrument: A standard FT-IR spectrometer.

-

Parameters:

-

Scan range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

-

-

Mass Spectrometry (MS)

-

Sample Introduction (for GC-MS):

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Inject 1 µL of the solution into the gas chromatograph.

-

-

Gas Chromatography (GC) Conditions:

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Carrier gas: Helium at a constant flow rate of 1 mL/min.

-

Oven temperature program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

-

-

Mass Spectrometry (MS) Conditions:

-

Instrument: A mass spectrometer with an electron ionization (EI) source.

-

Ionization energy: 70 eV.

-

Mass range: m/z 40-550.

-

Source temperature: 230°C.

-

Quadrupole temperature: 150°C.

-

Logical Workflow

Caption: A generalized workflow for the spectroscopic analysis of a synthesized compound.

biological activity of 2-Chloro-6-methoxy-4-methylquinoline analogs

An In-Depth Technical Guide on the Biological Activity of 2-Chloro-6-methoxy-4-methylquinoline Analogs

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. Analogs of this compound, in particular, have emerged as a versatile class of compounds, demonstrating significant potential in the development of new therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these analogs, with a focus on their anticancer and antimicrobial properties.

Synthesis of this compound and its Analogs

The foundational structure, this compound, serves as a crucial intermediate for the synthesis of a wide array of biologically active derivatives. The synthesis generally begins with accessible starting materials like 4-methoxyaniline and proceeds through a series of classical organic reactions.

A common synthetic pathway involves three primary steps:

-

Cyclization: Reaction of 4-methoxyaniline to form the initial quinoline ring.

-

Nitrification: Introduction of a nitro group, often at the 3-position.

-

Chlorination: Conversion of a hydroxyl or other group at the 2-position to a chloro group, yielding the key intermediate.[1]

This intermediate is highly reactive, particularly at the C-4 position, which is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the facile introduction of various functional groups, including amines, alcohols, and thiols, leading to a diverse library of analogs.[2]

General Experimental Protocol: Synthesis of 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline

This protocol describes the synthesis of a key intermediate used for further derivatization.

-

Cyclization: 4-methoxyaniline is reacted with ethyl acetoacetate to form 4-hydroxy-6-methoxy-2-methylquinoline.

-

Nitrification: The resulting quinoline derivative is treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce a nitro group at the 3-position, yielding 6-methoxy-2-methyl-3-nitroquinolin-4-ol.

-

Chlorination: The 4-hydroxy group is then converted to a chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃) to afford the final product, 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline.[1]

The structure of the final product and intermediates is typically confirmed using spectroscopic methods such as ¹H NMR and Mass Spectrometry (MS).[1]

Anticancer Activity

Analogs of this compound have demonstrated significant antiproliferative activity against a range of human cancer cell lines. Their mechanism of action is often multifaceted, involving the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition

One of the most critical signaling pathways implicated in cancer is the PI3K/Akt/mTOR pathway. This pathway regulates cell growth, proliferation, survival, and angiogenesis.[1] Several quinoline derivatives have been designed as inhibitors of key kinases within this pathway, such as PI3K and mTOR.[1] The this compound core can be considered a key pharmacophore for developing such inhibitors.

Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and the points of inhibition by quinoline analogs.

Caption: PI3K/Akt/mTOR signaling pathway with inhibition points.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of various quinoline analogs have been evaluated against multiple cancer cell lines. The data, typically presented as IC₅₀ (half-maximal inhibitory concentration) or GI₅₀ (50% growth inhibition) values, demonstrate the potency of these compounds.

| Compound Class | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

| Indoloquinoline Analog | HCT116 (Colorectal) | IC₅₀ | 0.35 | [3] |

| Indoloquinoline Analog | Caco-2 (Colorectal) | IC₅₀ | 0.54 | [3] |

| Dihydrazone Derivative (3b) | MCF-7 (Breast) | IC₅₀ | 7.016 | [4] |

| Dihydrazone Derivative (3c) | MCF-7 (Breast) | IC₅₀ | 7.05 | [4] |

| Quinolin-4-one Analog (6h) | NCI-H522 (Lung) | IC₅₀ | 0.0423 | [5] |

| Quinazoline-Chalcone (14g) | K-562 (Leukemia) | GI₅₀ | 0.622 | [6] |

| Quinazoline-Chalcone (14g) | HCT-116 (Colon) | GI₅₀ | < 1.81 | [6] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.

-

Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116) are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the synthesized quinoline analogs for a specified period (e.g., 48 or 72 hours). A negative control (vehicle, usually DMSO) and a positive control (a known anticancer drug like 5-FU or Doxorubicin) are included.[4]

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for another 2-4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals formed by metabolically active cells.

-

Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value is determined by plotting cell viability against the compound concentration.

Antimicrobial Activity

Derivatives of 2-chloroquinoline have shown promising activity against a variety of pathogenic microbes, including bacteria and fungi. Hydrazone derivatives, in particular, have been noted for their good antibacterial and antitubercular activities.[7]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Hydrazone Derivatives | Mycobacterium tuberculosis H37Rv | 1.6 - 6.25 | [7] |

| Secondary Amine Analog (21) | Bacterial Strains | 12.5 | [8] |

| 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol | Mycobacterium tuberculosis H37Rv | 9.2 - 106.4 µM | [9] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a widely used and standardized technique for determining the MIC of antimicrobial agents.

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium (e.g., Nutrient Broth) to a specific cell density (e.g., 10⁵ CFU/mL).

-

Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity or growth is observed.[8][9]

Experimental and Logical Workflows

The development of novel therapeutic agents from the this compound scaffold follows a logical progression from chemical synthesis to biological evaluation.

Drug Discovery and Development Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of novel quinoline analogs.

Caption: Workflow for quinoline analog drug discovery.

Conclusion

Analogs based on the this compound scaffold represent a highly promising area of research for the development of new anticancer and antimicrobial agents. The synthetic accessibility and versatile reactivity of the core structure allow for the creation of diverse chemical libraries. Quantitative in vitro data consistently demonstrate potent biological activity, often in the micromolar to nanomolar range. Further investigation into their mechanisms of action, structure-activity relationships, and in vivo efficacy is warranted to translate these promising findings into clinically viable therapeutic candidates.

References

- 1. atlantis-press.com [atlantis-press.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

2-Chloro-6-methoxy-4-methylquinoline: A Comprehensive Technical Guide for Organic Synthesis

Abstract

2-Chloro-6-methoxy-4-methylquinoline is a highly functionalized heterocyclic compound that serves as a pivotal building block in modern organic synthesis. Its unique substitution pattern, featuring a reactive chlorine atom at the 2-position, an electron-donating methoxy group at the 6-position, and a methyl group at the 4-position, makes it a versatile precursor for a wide range of complex molecular architectures. The chloro substituent acts as an excellent leaving group for nucleophilic aromatic substitution and a handle for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse functionalities. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, spectroscopic data, and key synthetic applications of this compound, with a focus on its utility in the development of novel therapeutic agents.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in synthetic protocols.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 6340-55-2 | [1][2] |

| Molecular Formula | C₁₁H₁₀ClNO | [1][2] |

| Molecular Weight | 207.66 g/mol | |

| Appearance | Solid / Powder | |

| Density | 1.2 ± 0.1 g/cm³ | [1] |

| Boiling Point | 333.4 ± 37.0 °C at 760 mmHg | [1] |

| Flash Point | 155.4 ± 26.5 °C | [1] |

| InChI Key | VXGIQWGIRMJJDC-UHFFFAOYSA-N | [2] |

Spectroscopic Data (Predicted)

While experimental spectra for this specific molecule are not widely published, the following table outlines the expected spectroscopic characteristics based on analyses of closely related structures, such as 4-chloro-6-methoxy-2-methyl-3-nitroquinoline and other substituted quinolines.[3][4]

| Technique | Expected Data |

| ¹H NMR | δ (ppm) ≈ 7.8-8.0 (d, 1H, H5), 7.3-7.5 (m, 2H, H7, H8), 6.9-7.1 (s, 1H, H3), 3.9 (s, 3H, -OCH₃), 2.6 (s, 3H, -CH₃) |

| ¹³C NMR | δ (ppm) ≈ 158 (C6), 150 (C2), 145 (C8a), 144 (C4), 130 (C5), 125 (C4a), 122 (C7), 121 (C3), 105 (C8), 56 (-OCH₃), 19 (-CH₃) |

| Mass Spec (EI) | m/z (M⁺) ≈ 207 (¹¹Cl), 209 (³⁷Cl) |

Synthesis of this compound

The synthesis of the title compound is typically achieved through a multi-step sequence starting from a commercially available substituted aniline, such as p-anisidine. A common and effective strategy involves the construction of the corresponding quinolin-2-ol intermediate, followed by chlorination.

Synthetic Workflow

The overall synthetic pathway can be visualized as a two-stage process:

-

Combes Quinoline Synthesis: Formation of the quinoline ring system to yield 6-methoxy-4-methylquinolin-2-ol.

-

Chlorination: Conversion of the hydroxyl group at the 2-position to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃).

Experimental Protocol

This protocol is adapted from established procedures for the Combes synthesis and subsequent chlorination of related quinoline systems.[3][4][5][6]

Stage 1: Synthesis of 6-Methoxy-4-methylquinolin-2-ol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine p-anisidine (1.0 equivalent) and ethyl acetoacetate (1.1 equivalents).

-

Acid Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid or a larger quantity of polyphosphoric acid (PPA) to the mixture with stirring.

-

Heating: Heat the reaction mixture to 140-170°C for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Isolation: The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water to remove residual acid, and then washed with a small amount of cold ethanol.

-

Purification: The crude solid of 6-methoxy-4-methylquinolin-2-ol can be dried and used directly in the next step or purified further by recrystallization from ethanol.

Stage 2: Synthesis of this compound

-

Reaction Setup: To a round-bottom flask, add the crude 6-methoxy-4-methylquinolin-2-ol (1.0 equivalent) and an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents). A catalytic amount of N,N-Dimethylformamide (DMF) can be added to facilitate the reaction.[4]

-

Heating: Heat the mixture to reflux (approximately 110°C) for 2-4 hours. The reaction should be performed in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon).[3][6]

-

Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice to quench the excess POCl₃. This step is highly exothermic and should be performed with caution.

-

Neutralization: Basify the acidic aqueous solution with a saturated sodium bicarbonate or dilute sodium hydroxide solution until the pH is approximately 8-9.

-

Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Applications in Organic Synthesis

The C2-chloro substituent is the primary site of reactivity, making this compound an ideal substrate for palladium-catalyzed cross-coupling reactions, which are fundamental for C-C and C-N bond formation in modern drug discovery.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the quinoline core and various aryl or vinyl groups, providing access to a wide range of 2-arylquinoline derivatives.[7]

This protocol is a generalized procedure based on standard methods for coupling aryl chlorides.[7][8]

-

Reaction Setup: In a Schlenk flask or a sealable reaction vial, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.).

-

Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water in a 4:1 ratio), via syringe to a concentration of 0.1-0.5 M.

-

Heating: Heat the reaction mixture to 80-120°C with vigorous stirring for 8-24 hours, monitoring progress by TLC or LC-MS.

-

Work-up and Purification: After cooling, dilute the mixture with ethyl acetate, wash with water and brine, dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a powerful method for synthesizing 2-aminoquinoline derivatives by coupling the chloroquinoline with primary or secondary amines. This reaction is crucial for installing nitrogen-containing functional groups prevalent in pharmaceuticals.[9][10]

This is a representative protocol based on established methods for the amination of chloroquinolines.[9][10]

-

Reaction Setup: In an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.4-2.0 equiv.).

-

Inert Atmosphere: Seal the tube, evacuate, and backfill with argon or nitrogen.

-

Reagent Addition: Add this compound (1.0 equiv.), the desired amine (1.1-1.3 equiv.), and an anhydrous, degassed solvent (e.g., toluene, dioxane).

-

Heating: Heat the reaction mixture to 80-110°C with vigorous stirring for 4-24 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Work-up and Purification: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.

Conclusion

This compound stands out as a valuable and versatile building block for synthetic and medicinal chemistry. Its straightforward synthesis and the predictable reactivity of the C2-chloro group provide a reliable platform for constructing complex molecular frameworks. The ability to readily participate in cornerstone reactions like Suzuki-Miyaura coupling and Buchwald-Hartwig amination allows for the systematic elaboration of the quinoline core, making it an indispensable tool for generating libraries of novel compounds for drug discovery and materials science applications.

References

- 1. echemi.com [echemi.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. researchgate.net [researchgate.net]

- 4. atlantis-press.com [atlantis-press.com]

- 5. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

Quinoline Derivatives: A Technical Guide to Therapeutic Applications

Abstract

The quinoline scaffold, a fused heterocyclic aromatic system, represents a "privileged structure" in medicinal chemistry, consistently appearing in a multitude of compounds with diverse and potent biological activities. This technical guide provides a comprehensive exploration of the therapeutic applications of quinoline derivatives for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This guide emphasizes the causality behind experimental choices and provides detailed, field-proven protocols for the synthesis, characterization, and biological evaluation of these promising therapeutic agents.

Introduction: The Quinoline Core - A Versatile Scaffold in Drug Discovery

Quinoline, a bicyclic aromatic compound composed of a benzene ring fused to a pyridine ring, is a fundamental building block in the development of numerous synthetic and naturally occurring bioactive compounds.[1] Its unique electronic properties, arising from the presence of the nitrogen atom which imparts a weak basic character, allow for a wide range of chemical modifications.[1] This synthetic tractability has enabled the creation of vast libraries of quinoline derivatives, each with tailored pharmacological profiles.[2] The therapeutic journey of quinoline derivatives began with the discovery of quinine, an antimalarial agent extracted from the bark of the Cinchona tree.[1] Since then, the quinoline nucleus has been a recurring motif in a plethora of FDA-approved drugs, highlighting its significance in modern medicine.

This guide will provide an in-depth analysis of the major therapeutic areas where quinoline derivatives have shown significant promise, supported by detailed experimental methodologies to facilitate further research and development in this exciting field.

Anticancer Applications: Targeting the Hallmarks of Malignancy

Quinoline derivatives have emerged as a prominent class of anticancer agents, exhibiting a remarkable ability to interfere with various stages of cancer progression. Their mechanisms of action are diverse, ranging from inducing programmed cell death (apoptosis) and halting the cell cycle to inhibiting the formation of new blood vessels (angiogenesis) that supply tumors.[2]

Mechanisms of Anticancer Activity

The anticancer effects of quinoline derivatives are multifaceted and often involve the modulation of multiple cellular pathways critical for cancer cell survival and proliferation.

-

Induction of Apoptosis: Many quinoline-based compounds trigger the intrinsic apoptotic pathway by causing mitochondrial dysfunction and promoting the release of pro-apoptotic factors. This leads to the activation of caspases, a family of proteases that execute the apoptotic program.

-

Cell Cycle Arrest: By interfering with the intricate machinery that governs cell division, certain quinoline derivatives can cause cancer cells to arrest at specific phases of the cell cycle (e.g., G2/M phase), preventing their replication.[3]

-

Inhibition of Protein Kinases: Dysregulation of protein kinase activity is a hallmark of many cancers. Quinoline derivatives have been designed to inhibit various kinases, such as receptor tyrosine kinases (e.g., VEGFR, EGFR) and intracellular signaling kinases (e.g., PI3K, Akt), thereby disrupting crucial cancer-driving pathways.[4]

-

Topoisomerase Inhibition: Topoisomerases are essential enzymes that resolve DNA topological problems during replication and transcription. Some quinoline derivatives act as topoisomerase poisons, stabilizing the enzyme-DNA cleavage complex and leading to DNA strand breaks and cell death.[5][6]

-

Inhibition of Angiogenesis: The formation of new blood vessels is critical for tumor growth and metastasis. Quinoline-based compounds have been shown to inhibit angiogenesis by targeting key factors like Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR2).[7][8]

Diagram 1: Key Anticancer Mechanisms of Quinoline Derivatives

Caption: Major pathways targeted by quinoline derivatives leading to anticancer activity.

Quantitative Analysis of Anticancer Activity

The potency of quinoline derivatives as anticancer agents is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) against various cancer cell lines. A lower IC50/GI50 value indicates greater potency.

| Compound Class | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| Pyrazolo[4,3-f]quinolines | NUGC-3 (Gastric) | < 8 | [6] |

| 9-Anilinothiazolo[5,4-b]quinolines | K562 (Leukemia) | Varies | [5] |

| 2,4-Disubstituted Quinazolines | CNE-2 (Nasopharyngeal) | Varies | [7] |

| Quinoline Glycoconjugates | HCT-116 (Colon) | Varies | [9] |

| Isoquinoline Derivatives | HeLa (Cervical) | < 100 | [10] |

Experimental Protocols

The Skraup synthesis is a well-established method for the preparation of the quinoline core.[11][12]

Materials:

-

Aniline (or a substituted aniline)

-

Glycerol

-

Concentrated Sulfuric Acid

-

Nitrobenzene (or another oxidizing agent)

-

Ferrous sulfate (to moderate the reaction)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully mix aniline, glycerol, and ferrous sulfate.

-

Slowly add concentrated sulfuric acid to the mixture with constant stirring and cooling in an ice bath.

-

Add nitrobenzene to the reaction mixture.

-

Heat the mixture gently to initiate the reaction. The reaction is exothermic and may become vigorous.

-

Once the initial vigorous reaction subsides, heat the mixture to reflux for several hours.

-

After cooling, pour the reaction mixture into a large volume of water and neutralize with sodium hydroxide.

-

The crude quinoline derivative can be purified by steam distillation followed by fractional distillation or recrystallization.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14]

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Quinoline derivative test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

Procedure:

-

Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the quinoline derivative in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a no-treatment control.

-

Incubate the plates for 24-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.

-

Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Antimicrobial Applications: Combating Infectious Diseases

Quinoline derivatives have a long and successful history as antimicrobial agents. The emergence of multidrug-resistant pathogens has revitalized interest in this scaffold for the development of novel antibiotics and antifungals.[11][15]

Mechanisms of Antimicrobial Activity

The primary mechanism by which many antibacterial quinoline derivatives, particularly the fluoroquinolones, exert their effect is through the inhibition of bacterial DNA gyrase and topoisomerase IV.[16][17] These enzymes are crucial for bacterial DNA replication, repair, and recombination. By inhibiting these enzymes, quinoline derivatives block essential cellular processes, leading to bacterial cell death. Some quinoline derivatives may also act by disrupting the bacterial cell membrane or inhibiting other essential enzymes.

Diagram 2: Mechanism of Action of Fluoroquinolones

Caption: Inhibition of bacterial DNA gyrase and topoisomerase IV by fluoroquinolones.

Quantitative Analysis of Antimicrobial Activity

The antimicrobial efficacy of quinoline derivatives is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[18]

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Quinoline-Thiazole Hybrids | Staphylococcus aureus | 7.81 | [19] |

| Quinoline-Sulfonamide Hybrids | Escherichia coli | Varies | [18] |

| Hydroxyimidazolium Hybrids | Candida albicans | ≤31.25 | [15] |

| Novel Quinoline Derivatives | Gram-positive & Gram-negative bacteria | 0.125–8 | [20] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[18]

Materials:

-

Test microorganism (bacterial or fungal strain)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Quinoline derivative test compound

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of the quinoline derivative in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform a two-fold serial dilution of the compound in the broth medium.

-

Prepare an inoculum of the test microorganism and adjust its concentration to a standardized level (e.g., 0.5 McFarland standard for bacteria).

-

Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates under appropriate conditions (e.g., 35°C for 16-20 hours for bacteria).

-

After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that shows no visible growth.

Anti-inflammatory Applications: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases. Quinoline derivatives have demonstrated significant anti-inflammatory properties, making them attractive candidates for the development of new therapies for inflammatory disorders.[21]

Mechanisms of Anti-inflammatory Activity

The anti-inflammatory effects of quinoline derivatives are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response. This includes the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, and the suppression of pro-inflammatory cytokines like TNF-α and IL-6.[21]

Quantitative Analysis of Anti-inflammatory Activity

The in vivo anti-inflammatory activity of quinoline derivatives is commonly assessed using the carrageenan-induced paw edema model in rats.[22]

| Compound | Dose (mg/kg) | Inhibition of Edema (%) | Reference |

| Quinoline-Azetidinone Scaffold | Varies | Significant | [23] |

| Cinnoline Derivatives | 100 | Varies | [22] |

| 3g | 50 | 63.19 | [21] |

| 6d | 50 | 68.28 | [21] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.[22]

Materials:

-

Male Wistar or Sprague-Dawley rats

-

Carrageenan solution (1% in saline)

-

Quinoline derivative test compound

-

Standard anti-inflammatory drug (e.g., indomethacin)

-

Plethysmometer

Procedure:

-

Divide the rats into groups: control, standard, and test groups receiving different doses of the quinoline derivative.

-

Administer the test compound or standard drug orally or intraperitoneally.

-

After a specific time (e.g., 60 minutes), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Calculate the percentage of inhibition of edema for each group compared to the control group.

Neuroprotective Applications: A Hope for Neurodegenerative Diseases

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neurons. Quinoline derivatives have shown promise as neuroprotective agents, with the potential to slow down or halt the progression of these devastating disorders.[24]

Mechanisms of Neuroprotective Activity

The neuroprotective effects of quinoline derivatives are linked to their antioxidant properties, their ability to chelate metal ions that contribute to oxidative stress, and their capacity to inhibit enzymes like acetylcholinesterase (AChE), which is a key target in Alzheimer's disease therapy.[1][25]

Experimental Protocol: In Vitro Neuroprotection Assay

This protocol describes a method for assessing the neuroprotective effects of quinoline derivatives against a neurotoxin in a cell-based model.[26]

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Cell culture medium

-

96-well plates

-

Quinoline derivative test compound

-

Neurotoxin (e.g., MPP+ for a Parkinson's disease model)

-

MTT solution

-

Solubilization buffer

Procedure:

-

Seed SH-SY5Y cells in 96-well plates and allow them to adhere.

-

Pre-treat the cells with various concentrations of the quinoline derivative for 1-2 hours.

-

Induce neurotoxicity by adding the neurotoxin to the wells. Include control wells (untreated cells, cells with neurotoxin only, and cells with the test compound only).

-

Incubate the plates for 24-48 hours.

-

Assess cell viability using the MTT assay as described in section 2.3.2.

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control to determine the protective effect of the quinoline derivative.

Conclusion and Future Perspectives

The quinoline scaffold has undeniably established itself as a cornerstone in medicinal chemistry, giving rise to a remarkable array of therapeutic agents with diverse applications. This guide has provided a comprehensive overview of the significant potential of quinoline derivatives in oncology, infectious diseases, inflammation, and neurodegenerative disorders. The detailed experimental protocols and mechanistic insights presented herein are intended to empower researchers to further explore and exploit the therapeutic promise of this versatile heterocyclic system.

Future research should focus on the development of novel synthetic methodologies to access more complex and diverse quinoline derivatives. A deeper understanding of the structure-activity relationships and the identification of specific molecular targets will be crucial for the design of next-generation quinoline-based drugs with enhanced potency and selectivity. Furthermore, the exploration of innovative drug delivery systems and combination therapies will be essential to maximize the clinical utility of these promising compounds. The journey of quinoline from a natural antimalarial to a privileged scaffold in modern drug discovery is a testament to its enduring value, and its therapeutic odyssey is far from over.

References

- 1. Synthesis, characterization and pharmacological evaluation of quinoline derivatives and their complexes with copper(ΙΙ) in in vitro cell models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 3. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]

- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, cytotoxic activity, DNA topoisomerase-II inhibition, molecular modeling and structure-activity relationship of 9-anilinothiazolo[5,4-b]quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 12. uop.edu.pk [uop.edu.pk]

- 13. benchchem.com [benchchem.com]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

- 18. benchchem.com [benchchem.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. rroij.com [rroij.com]

- 23. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

The Pivotal Role of 2-Chloro-6-methoxy-4-methylquinoline in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of therapeutic agents. Among the numerous quinoline-based synthons, 2-Chloro-6-methoxy-4-methylquinoline has emerged as a critical intermediate in the development of novel bioactive molecules. Its unique structural features allow for versatile chemical modifications, leading to the synthesis of compounds with significant pharmacological potential, particularly in the realms of oncology and anti-inflammatory research. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanism of action of derivatives of this compound, with a special focus on their role as modulators of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cellular processes frequently dysregulated in disease.

Introduction: The Quinoline Scaffold in Drug Discovery

Quinoline and its derivatives have long been a source of inspiration for medicinal chemists, owing to their diverse biological activities. From the historical antimalarial drug quinine to modern targeted cancer therapies, the quinoline nucleus has proven to be a privileged scaffold. The strategic functionalization of the quinoline ring system allows for the fine-tuning of physicochemical properties and biological activities, enabling the design of potent and selective therapeutic agents. This compound, with its reactive chloro group at the 2-position, a methoxy substituent imparting specific electronic properties, and a methyl group at the 4-position, serves as a versatile starting material for the synthesis of a new generation of drug candidates.

Synthesis of Bioactive Derivatives from this compound

The chloro substituent at the 2-position of the quinoline ring is a key functional group that allows for nucleophilic substitution reactions, providing a straightforward route to a variety of derivatives. A common and effective strategy involves the reaction with various amines to yield 2-aminoquinoline derivatives, a class of compounds known for their broad spectrum of biological activities.

General Experimental Protocol for the Synthesis of 2-Aminoquinoline Derivatives

A typical synthetic procedure for the preparation of 2-aminoquinoline derivatives from this compound is as follows:

-

Reaction Setup: To a solution of this compound (1.0 mmol) in a suitable solvent such as N,N-dimethylformamide (DMF) or isopropanol (10 mL) in a round-bottom flask, add the desired primary or secondary amine (1.2 mmol) and a base, such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) (2.0 mmol).

-